molecular formula C13H17N3O3 B583514 Dioxoaminopyrine-d6 CAS No. 1330195-41-9

Dioxoaminopyrine-d6

Cat. No.: B583514
CAS No.: 1330195-41-9
M. Wt: 269.334
InChI Key: IRTZMJWVZQYURE-XERRXZQWSA-N
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Description

Dioxoaminopyrine-d6 is a deuterated analog of a pyridine/pyrimidine-derived compound featuring an amino group, a dioxo moiety (likely a phthalimide or similar structure), and six deuterium atoms. Deuterated compounds like this compound are critical in pharmacokinetic studies, serving as internal standards in mass spectrometry due to their isotopic stability and minimal metabolic interference . While direct data on this compound is absent in the provided evidence, its structural and functional analogs (e.g., 4-amino-6-arylpyrimidines, phthalimide conjugates) offer insights into its properties and applications.

Properties

CAS No.

1330195-41-9

Molecular Formula

C13H17N3O3

Molecular Weight

269.334

IUPAC Name

2-(N-[acetyl(methyl)amino]anilino)-2-oxo-N,N-bis(trideuteriomethyl)acetamide

InChI

InChI=1S/C13H17N3O3/c1-10(17)15(4)16(11-8-6-5-7-9-11)13(19)12(18)14(2)3/h5-9H,1-4H3/i2D3,3D3

InChI Key

IRTZMJWVZQYURE-XERRXZQWSA-N

SMILES

CC(=O)N(C)N(C1=CC=CC=C1)C(=O)C(=O)N(C)C

Synonyms

2-(Dimethylamino-d6)-2-oxo-acetic Acid 2-Acetyl-2-methyl-1-phenylhydrazide;  1-Acetyl-1,5,5-trimethyl-2-phenylsemioxamazide-d6;  1-Acetyl-1,5,5-trimethyl-2-_x000B_phenylsemioxamazide-d6;  Dioxyaminopyrine-d6;  Dioxypyramidon-d6;  α-[(Dimethyl-d6)amidooxalyl)]-

Origin of Product

United States

Comparison with Similar Compounds

Core Structure and Substitution Patterns

Dioxoaminopyrine-d6 is inferred to have a pyrimidine or pyridine core with:

  • An amino group for hydrogen bonding.
  • A dioxo moiety (e.g., isoindole-1,3-dione) enhancing polarity.
  • Deuterium substitution (-d6) at methyl or aryl positions for isotopic labeling.

Key analogs :

4-Amino-6-chloropyrimidine (): Pyrimidine core with amino and chloro substituents. Used in electrochemical arylation reactions; chloro groups facilitate cross-coupling with aryl halides . Comparison: The dioxo group in this compound may reduce coupling efficiency due to steric hindrance or electron-withdrawing effects compared to chloro substituents.

Phthalimide-containing compounds (S4c/S4d) (): Feature isoindole-1,3-dione moieties. Exhibit moderate solubility in ethanol and DMSO, with melting points >200°C . Comparison: this compound likely shares similar solubility profiles, but deuterium may slightly alter melting points and crystallinity.

6-(5-Fluoropyridin-3-yl)pyrimidin-4-amine (): Pyrimidine core with fluoropyridinyl and amino groups. Fluorine enhances metabolic stability and membrane permeability. Comparison: this compound’s dioxo group may confer greater polarity than fluorine, reducing bioavailability but improving aqueous solubility.

Physicochemical Properties

Table 1: Structural and Physical Properties

Compound Core Substituents Deuterated Melting Point (°C) Solubility
This compound Pyrimidine Amino, Dioxo, -d6 Yes ~210–220 (inferred) Moderate (DMSO)
4-Amino-6-chloropyrimidine Pyrimidine Amino, Chloro No Not reported Polar solvents
S4c Pentanamide Phthalimide, Methyl No 198–200 Ethanol, DMSO
6-(5-Fluoropyridin-3-yl)pyrimidin-4-amine Pyrimidine Fluoro, Pyridinyl No Not reported Organic solvents

Research Findings and Limitations

  • : Substituent nature (e.g., chloro vs. dioxo) critically impacts electrochemical reactivity. Dioxo groups may hinder arylation but improve stability .
  • : Phthalimide-containing analogs show predictable solubility and crystallinity, traits likely shared by this compound .
  • –5 : Halogen substituents (F, Cl) enhance lipophilicity, whereas dioxo groups increase polarity, suggesting divergent applications in drug design .

Limitations: Direct data on this compound is unavailable; comparisons rely on structural analogs. Experimental validation is needed to confirm inferred properties.

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